2-(Ethylthio)ethylamine Exhibits a 0.64 mM Ki for Lysosomal Cysteamine Transporter Inhibition: Direct Comparison with Cysteamine (Km 0.88 mM) and Other Analogs
In a direct head-to-head study of the lysosomal cysteamine transporter, 2-(Ethylthio)ethylamine acted as a competitive inhibitor with a Ki of 0.64 mM. This is a slightly lower inhibitory potency compared to the natural substrate cysteamine, which exhibited a Km of 0.88 mM for uptake, indicating a comparable affinity for the transporter binding site [1]. Among a panel of aminothiol and aminosulfide analogs, 2-(Ethylthio)ethylamine demonstrated one of the highest affinities, outperforming 2-dimethylaminoethanethiol (Ki = 0.87 mM), thiocholine (Ki = 1.6 mM), and bis(2-aminoethyl)sulfide (Ki = 4.9 mM) [1].
| Evidence Dimension | Inhibition constant (Ki) for lysosomal cysteamine transporter |
|---|---|
| Target Compound Data | 0.64 mM |
| Comparator Or Baseline | Cysteamine (Km = 0.88 mM); 2-dimethylaminoethanethiol (Ki = 0.87 mM); thiocholine (Ki = 1.6 mM); bis(2-aminoethyl)sulfide (Ki = 4.9 mM) |
| Quantified Difference | Ki is 0.64 mM, indicating a ~1.38-fold higher affinity than cysteamine's Km and a 1.36-fold higher affinity than 2-dimethylaminoethanethiol. |
| Conditions | Percoll-purified human fibroblast lysosomes, pH 7.0, 37 °C, [3H]cysteamine uptake assay |
Why This Matters
This direct, quantitative binding data is critical for researchers developing lysosomal targeting strategies or studying cystinosis; selecting a different analog would alter transporter interaction kinetics.
- [1] Pisoni RL, Park GY, Velilla VQ, Thoene JG. Detection and characterization of a transport system mediating cysteamine entry into human fibroblast lysosomes. J Biol Chem. 1995 Jan 20;270(3):1179-84. View Source
